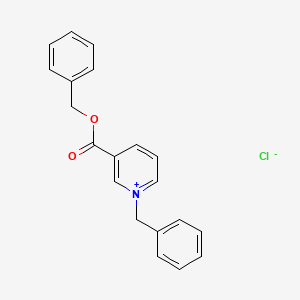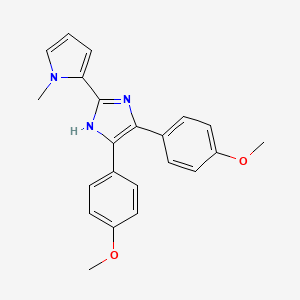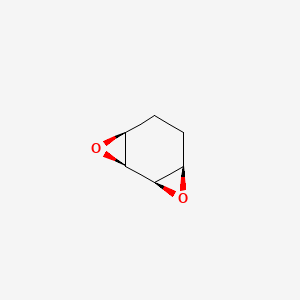
1,2,3,4-Diepoxycyclohexane, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Diepoxycyclohexane, cis- is an organic compound with the molecular formula C6H8O2 It is a cyclohexane derivative where two epoxide groups are attached to the 1,2 and 3,4 positions in a cis configuration
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Diepoxycyclohexane, cis- can be synthesized through several methods:
Epoxidation of Cyclohexene: One common method involves the epoxidation of cyclohexene using peracids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction typically proceeds at room temperature and yields the cis-diepoxide due to the stereospecific nature of the epoxidation process.
Dihydroxylation and Subsequent Epoxidation: Another method involves the dihydroxylation of cyclohexene to form cis-1,2,3,4-tetrahydroxycyclohexane, followed by epoxidation using reagents like dimethyldioxirane (DMDO) or other peroxides.
Industrial Production Methods
Industrial production of 1,2,3,4-diepoxycyclohexane, cis- typically involves large-scale epoxidation processes using optimized reaction conditions to maximize yield and purity. The choice of catalyst, solvent, and temperature are crucial factors in the industrial synthesis to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
1,2,3,4-Diepoxycyclohexane, cis- undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide rings are highly reactive towards nucleophiles. Common nucleophiles such as amines, alcohols, and thiols can open the epoxide rings, leading to the formation of diols, amino alcohols, and thioethers, respectively.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield cyclohexane derivatives with hydroxyl groups.
Oxidation: Further oxidation of the epoxide rings can lead to the formation of diketones or other oxidized products, depending on the conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium hydroxide (KOH), and various amines are commonly used under mild to moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products
Diols: Formed from nucleophilic ring-opening reactions.
Amino Alcohols: Resulting from reactions with amines.
Thioethers: Produced by reactions with thiols.
Diketones: From oxidative cleavage of the epoxide rings.
科学的研究の応用
1,2,3,4-Diepoxycyclohexane, cis- has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of epoxy resins and other polymeric materials with enhanced mechanical and thermal properties.
Biological Studies: It is employed in studies related to enzyme mechanisms and the development of enzyme inhibitors.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as adhesives and coatings.
作用機序
The mechanism of action of 1,2,3,4-diepoxycyclohexane, cis- involves the reactivity of its epoxide rings. The epoxide groups are electrophilic and can react with nucleophiles, leading to ring-opening reactions. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack on the epoxide carbon, resulting in the formation of various products depending on the nucleophile used.
類似化合物との比較
Similar Compounds
1,2-Diepoxycyclohexane: Lacks the additional epoxide ring at the 3,4 positions, making it less reactive in certain contexts.
1,2,3,4-Tetrahydroxycyclohexane: The hydroxyl groups make it more hydrophilic and less reactive towards nucleophiles compared to the diepoxide.
Cyclohexene Oxide: Contains only one epoxide ring, leading to different reactivity and applications.
Uniqueness
1,2,3,4-Diepoxycyclohexane, cis- is unique due to the presence of two epoxide rings in a cis configuration, which imparts distinct chemical reactivity and physical properties. This dual epoxide structure allows for a broader range of chemical transformations and applications compared to similar compounds with fewer or differently positioned epoxide groups.
特性
CAS番号 |
74643-89-3 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC名 |
(1S,2R,4R,7S)-3,8-dioxatricyclo[5.1.0.02,4]octane |
InChI |
InChI=1S/C6H8O2/c1-2-4-6(8-4)5-3(1)7-5/h3-6H,1-2H2/t3-,4+,5-,6+ |
InChIキー |
APXNRLPBXNJAGG-FBXFSONDSA-N |
異性体SMILES |
C1C[C@H]2[C@H](O2)[C@H]3[C@@H]1O3 |
正規SMILES |
C1CC2C(O2)C3C1O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


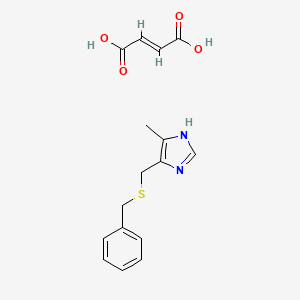


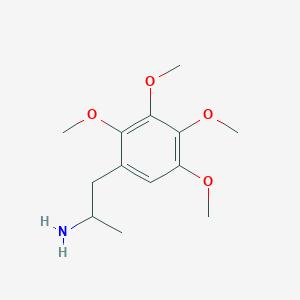
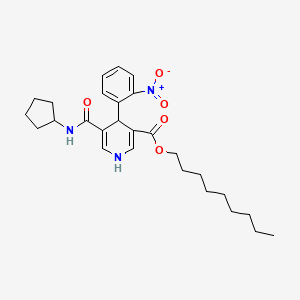


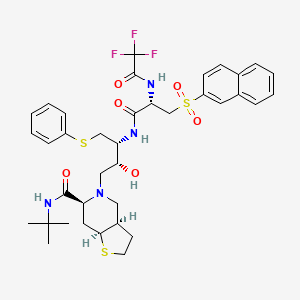
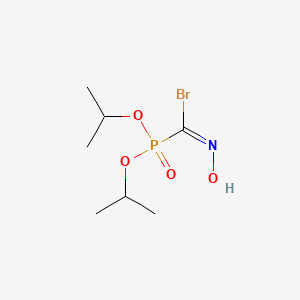
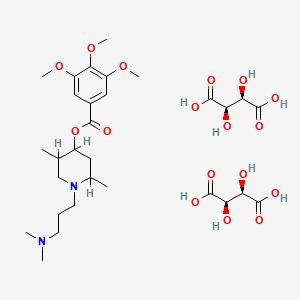
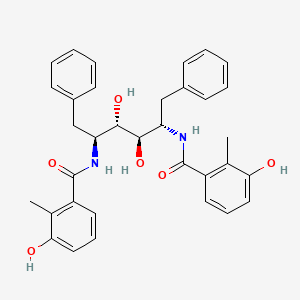
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
